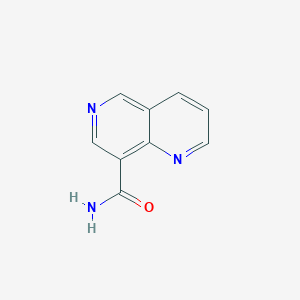

1,6-Naphthyridine-8-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridine-8-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-9(13)7-5-11-4-6-2-1-3-12-8(6)7/h1-5H,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZJKLYDVGFDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,6 Naphthyridine 8 Carboxamide and Its Derivatives

Strategic Approaches to the Synthesis of the 1,6-Naphthyridine (B1220473) Core

The formation of the bicyclic 1,6-naphthyridine structure is the foundational step in the synthesis of its derivatives. Chemists have developed several robust methods, including classical cyclization reactions, efficient multicomponent strategies, and elegant tandem processes to access this privileged scaffold.

Cyclization Reactions for 1,6-Naphthyridine Ring Formation

Cyclization reactions are a cornerstone for the synthesis of the 1,6-naphthyridine ring system, typically involving the construction of the second pyridine (B92270) ring onto a pre-existing, appropriately functionalized pyridine precursor.

One of the classic methods for creating nitrogen-containing heterocyclic rings is the Skraup reaction. acs.org Refinements of this method have been applied to the synthesis of 1,6-naphthyridine from 4-aminopyridine (B3432731), although sometimes in modest yields. A notable modification involves using 4-aminopyridine-N-oxide as the starting material, which, after cyclization, yields 1,6-naphthyridine-N-oxide that can be subsequently reduced to the parent 1,6-naphthyridine. acs.org

More controlled and widely used methods start with 3,4-disubstituted pyridines. For instance, 1,6-naphthyridin-2(1H)-ones can be synthesized from a preformed pyridine ring bearing functional groups at the C3 and C4 positions. nih.govmdpi.com A common strategy involves the condensation of a 4-aminonicotinaldehyde (B1271976) with compounds containing an active methylene (B1212753) group, such as malonamide, in the presence of a base like piperidine. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate using a sodium ethoxide catalyst to afford a 1,6-naphthyridin-2(1H)-one with an amino group at the C4 position. mdpi.com The use of 4-aminonicotinic acid in a condensation reaction with diethyl malonate leads to a 4-hydroxy-substituted 1,6-naphthyridin-2(1H)-one. mdpi.com

A more complex and innovative approach involves an intramolecular skeletal transformation. In one study, fluorine-containing pentasubstituted pyridines were synthesized via an intermolecular cyclization. These pyridine derivatives then underwent a base-promoted intramolecular skeletal transformation to yield 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives in excellent yields. acs.org

| Starting Pyridine Precursor | Reagent(s) | Resulting 1,6-Naphthyridine Derivative | Reference |

| 4-Aminopyridine | Glycerol, Oxidizing Agent, H₂SO₄ | 1,6-Naphthyridine | acs.org |

| 4-Aminonicotinaldehyde | Malonamide, Piperidine | 1,6-Naphthyridin-2(1H)-one | nih.gov |

| 4-Aminonicotinonitrile | Diethyl Malonate, NaOEt | 4-Amino-1,6-naphthyridin-2(1H)-one | mdpi.com |

| 4-Aminonicotinic Acid | Diethyl Malonate | 4-Hydroxy-1,6-naphthyridin-2(1H)-one | mdpi.com |

| Functionalized Pyridine | Base (e.g., NaH) | 7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one | acs.org |

Multicomponent Reaction Strategies for Functionalized 1,6-Naphthyridines

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecular scaffolds like 1,6-naphthyridines in a single step from three or more starting materials. These reactions are prized for their operational simplicity and ability to rapidly generate libraries of structurally diverse compounds.

Several MCRs have been developed for the synthesis of functionalized 1,6-naphthyridine derivatives. One such strategy involves a three-component reaction between salicylaldehyde (B1680747) derivatives, a malononitrile (B47326) dimer, and an active methylene compound. This one-pot condensation proceeds smoothly in polyethylene (B3416737) glycol-400 (PEG-400) as a green solvent at 80 °C, requiring no catalyst and producing water as the only byproduct. rsc.org

Another approach utilizes camphor (B46023) sulfonic acid (CSA) as an effective organocatalyst in a coupling reaction involving 4-aminopyridine and cyclic enol ethers, leading to diastereoselective formation of pyrano- and furano-fused naphthyridines. ekb.egresearchgate.net Interestingly, the diastereoselectivity of this reaction can be shifted by the addition of water as a co-solvent. researchgate.net Fused 1,6-naphthyridine derivatives have also been synthesized with high efficiency through an MCR involving benzaldehyde (B42025) derivatives, two equivalents of malononitrile, and 4-aminocumarin in an aqueous solution, using a recyclable magnetic nanoparticle catalyst. researchgate.net

| Components | Catalyst/Solvent | Type of 1,6-Naphthyridine Derivative | Reference(s) |

| Salicylaldehyde, Malononitrile Dimer, Active Methylene Compound | Catalyst-free / PEG-400 | Chromeno rsc.orgacs.orgnaphthyridines | rsc.org |

| 4-Aminopyridine, Cyclic Enol Ethers | Camphor Sulfonic Acid (CSA) | Pyrano/Furano Naphthyridines | ekb.egresearchgate.net |

| Benzaldehyde, Malononitrile (2 equiv.), 4-Aminocumarin | SiO₂/Fe₃O₄@MWCNTs / Water | Fused 1,6-Naphthyridines | researchgate.net |

Tandem Nitrile Hydration/Cyclization Procedures for 1,6-Naphthyridine Precursors

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, provide an elegant pathway to complex heterocyclic systems. A key strategy for accessing the 1,6-naphthyridine core, particularly those functionalized at the C-8 position, involves leveraging a nitrile group as a synthetic handle for cyclization.

A proposed synthetic sequence envisioned the installation of a substituent at the 8-position through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a nitrile anion with a 2-chloronicotinic ester to produce a 2-cyanoalkyl nicotinic ester intermediate. acs.org A subsequent tandem nitrile hydration and cyclization of this precursor was planned to afford 1,6-naphthyridine-5,7-diones. acs.org This strategy highlights the utility of the nitrile group as a precursor that can be hydrated to an amide or carboxylic acid, which then participates in the ring-closing cyclization to form the second pyridine ring of the naphthyridine system.

Furthermore, the use of 4-aminonicotinonitrile as a starting material in condensation reactions inherently positions a nitrile group on the precursor molecule. mdpi.com This nitrile group is strategically placed for subsequent transformations into the target C-8 carboxamide after the formation of the naphthyridine ring, serving as a versatile functional group for late-stage modifications.

Targeted Synthesis of 1,6-Naphthyridine-8-carboxamide Derivatives

Once the 1,6-naphthyridine core is established, the focus shifts to the precise installation and elaboration of the carboxamide functional group at the C-8 position. This involves regioselective functionalization to introduce a suitable precursor at the desired carbon, followed by the formation and potential modification of the amide bond.

Regioselective Functionalization of the 1,6-Naphthyridine Scaffold

Achieving regioselectivity is critical for the synthesis of a specific isomer like this compound. The functionalization can be directed to the C-8 position either by carrying a functional group through the cyclization process or by modifying the pre-formed naphthyridine ring.

As mentioned previously, starting with a pyridine precursor that already contains a functional group destined to become the C-8 substituent is a powerful strategy. Using 4-aminonicotinonitrile or related 4-aminopyridine-3-carbonitrile derivatives ensures that after cyclization to form the 1,6-naphthyridine ring, a nitrile group is located at the C-8 position. nih.govmdpi.com This nitrile can then be hydrolyzed to the corresponding carboxylic acid, a direct precursor to the carboxamide.

An alternative strategy involves installing the C-8 functionality before the final cyclization. A synthetic approach towards 1,6-naphthyridine-5,7-diones proposed the initial SNAr reaction of a nitrile anion with a 2-chloronicotinic ester. acs.org This regioselectively installs the cyanoalkyl group at the position that will become C-8 of the naphthyridine ring system. Such methods that control regiochemistry at the precursor stage are often highly efficient and avoid issues with competing reaction sites on the final heterocyclic scaffold.

Introduction and Modification of the Carboxamide Moiety at the C-8 Position

The most direct and common method for introducing the carboxamide moiety at the C-8 position is through the coupling of a C-8 carboxylic acid with an appropriate amine. This transformation is a staple in medicinal chemistry for generating libraries of analogues for structure-activity relationship studies.

The typical procedure involves a two-step process. First, the 1,6-naphthyridine-8-carboxylic acid is activated to create a more reactive species. This is frequently achieved by treating the carboxylic acid with thionyl chloride to form the highly reactive acid chloride intermediate. acs.org This intermediate is usually not isolated but is reacted in situ with a desired primary or secondary amine to form the stable carboxamide bond. acs.org

A wide variety of amines can be employed in this coupling step, allowing for extensive modification of the carboxamide group. For example, in the synthesis of related benzo[b] rsc.orgacs.orgnaphthyridine derivatives, a series of carboxamides were prepared by reacting the intermediate acid chloride with N,N-dimethylethylenediamine. acs.orgnih.gov The choice of amine is a critical determinant of the final compound's physicochemical and pharmacological properties. The reaction conditions can be adapted based on the nucleophilicity of the amine; while alkylamines can often act as both nucleophile and base, less reactive arylamines may require the addition of a non-nucleophilic base like triethylamine (B128534) and a suitable solvent such as hot pyridine to drive the reaction to completion. acs.org

| Carboxylic Acid Precursor | Amine | Coupling Conditions | Resulting Amide Derivative | Reference(s) |

| 1-Oxo-1,2-dihydrobenzo[b] rsc.orgacs.orgnaphthyridine-4-carboxylic acid | N,N-Dimethylethylenediamine | Thionyl Chloride, then Amine | 4-N-[2-(Dimethylamino)ethyl]carboxamide derivative | acs.orgnih.gov |

| 1-Oxo-1,2-dihydrobenzo[b] rsc.orgacs.orgnaphthyridine-4-carboxylic acid | Various Primary Amines (e.g., alkylamines, anilines) | Thionyl Chloride, then Amine (± Triethylamine) | Various N-substituted carboxamide derivatives | acs.orgnih.gov |

Synthesis of Substituted 8-Hydroxy-1,6-Naphthyridine-7-carboxamide Variants via Established Protocols

The synthesis of substituted 8-hydroxy-1,6-naphthyridine-7-carboxamide variants is a key area of investigation, driven by their potential as inhibitors of viral enzymes. nih.govacs.org Research has led to the development of several synthetic protocols to access a variety of substituted analogs. These methods often involve the construction of the naphthyridine core followed by functionalization.

One notable approach involves the synthesis of 5-chloro, 5-aryl, and 5-amino variants of the 8-hydroxy-1,6-naphthyridine-7-carboxamide scaffold. nih.gov These substitutions are introduced to explore the structure-activity relationships of these compounds as potential inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov The synthesis of these analogs has allowed for the identification of compounds with significant inhibitory activity in the low micromolar range. nih.gov

A series of 5-amino substituted 4-fluorobenzyl-8-hydroxy- researchgate.netacs.orgnaphthyridine-7-carboxamide HIV-1 integrase inhibitors have also been synthesized and evaluated. nih.gov These compounds have demonstrated sub-micromolar potency against HIV-1 replication in cell culture. nih.gov The synthetic strategies employed allow for the introduction of various amino groups at the C-5 position, leading to the discovery of analogs with promising pharmacokinetic profiles. nih.gov

The following table summarizes the types of substituted 8-hydroxy-1,6-naphthyridine-7-carboxamide variants and their initial findings.

| Substituent Type | Position | Key Findings | Reference |

| Chloro | C-5 | Inhibited pUL89-C with single-digit µM IC50 values. | nih.gov |

| Aryl | C-5 | Showed antiviral activity in the µM range. | nih.gov |

| Amino | C-5 | Exhibited sub-micromolar potency against HIV-1 replication. | nih.govnih.gov |

Derivatization Strategies at Key Positions (e.g., C-5, C-7, C-8) of the 1,6-Naphthyridine-carboxamide Framework

The ability to selectively introduce substituents at various positions of the 1,6-naphthyridine-carboxamide framework is crucial for optimizing the biological activity of these compounds. Researchers have developed a range of derivatization strategies to functionalize the C-5, C-7, and C-8 positions.

Recent work has highlighted a method for the diversification of the 1,6-naphthyridine scaffold through the use of heteroaryl ditriflates. acs.org This strategy allows for the introduction of substituents at the C-5 and C-7 positions. By forgoing traditional heterocyclic amide activation, this one-pot ditriflation and regioselective substitution method provides rapid access to functionalized naphthyridines. acs.org For instance, C-5 amination followed by a Kumada coupling can introduce a methyl group at the C-7 position, while a subsequent Suzuki coupling can install a different aryl group. acs.org Furthermore, a palladium-catalyzed cyanation can be used to introduce a cyano group at the C-7 position. acs.org If the 5,8-disubstituted naphthyridine is desired, the C-7 triflate can be reduced. acs.org

The introduction of an amino substituent at the C-5 position of the 1,6-naphthyridine scaffold has been shown to be beneficial in overcoming rapid aldehyde oxidase-mediated metabolism observed in related isoquinoline-based compounds. acs.org This highlights the importance of C-5 derivatization for improving the metabolic stability of these molecules.

Advanced Synthetic Techniques and Catalyst Systems

The development of advanced synthetic techniques and novel catalyst systems has significantly impacted the synthesis of 1,6-naphthyridine derivatives, enabling more efficient and diverse library generation.

Microwave-Assisted Organic Synthesis (MAOS) in Naphthyridine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of naphthyridine derivatives, offering advantages such as reduced reaction times, increased yields, and operational simplicity. acs.orgnih.govresearchgate.netrroij.com

One application of MAOS is the sequential three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine in acetic acid to produce N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. nih.gov This method provides a safe and rapid route for generating libraries of N-aryl 2-amino-1,6-naphthyridines for biological screening. nih.gov

Another example involves the synthesis of pyrimido[4,5-b] researchgate.netacs.orgnaphthyridine and its derivatives. acs.org The reaction of 3,5-dibenzylidenepiperidin-4-one with various enamine-like compounds in glycol under microwave irradiation affords a range of fused heterocyclic systems. acs.org This approach is noted for its short synthetic route and safety for small-scale synthesis. acs.org

Furthermore, a clean and environmentally friendly method for the synthesis of 4-methyl-2,6-naphthyridine (B15350474) and its derivatives from 2-(4-cyano-3-pyridyl) propionitrile (B127096) has been developed using microwave irradiation. rroij.com This process results in excellent yields and high purity of the desired products under eco-friendly conditions. rroij.com

Applications of Heteroaryl Ditriflates for Diversification

A significant advancement in the functionalization of the 1,6-naphthyridine scaffold is the use of 1,6-naphthyridine-5,7-ditriflates as highly reactive and bench-stable intermediates. acs.orgnih.gov This method allows for the rapid and predictable diversification of the 1,6-naphthyridine core. acs.org

The synthesis begins with a tandem nitrile hydration/cyclization procedure to form 1,6-naphthyridine-5,7-diones under mild conditions. nih.gov Subsequent ditriflation of these diones yields the versatile 1,6-naphthyridine-5,7-ditriflate intermediates. nih.gov These intermediates can then undergo one-pot difunctionalization reactions, providing access to a wide range of drug-like products in a short amount of time. acs.orgnih.gov

This strategy enables the selective introduction of various substituents at the C-5 and C-7 positions. acs.org The order of addition of nucleophiles to the ditriflate intermediate can control the final substitution pattern. acs.org For example, the same amine can be introduced at either the C-5 or C-7 position simply by altering the reaction sequence. acs.org This flexibility makes heteroaryl ditriflates powerful building blocks for medicinal chemistry programs. acs.org

Metal-Catalyzed Coupling Reactions for Introducing Substituents

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds, including 1,6-naphthyridines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comyoutube.comyoutube.comyoutube.com

Palladium-catalyzed coupling reactions are widely used to introduce a variety of substituents onto the naphthyridine ring. nih.gov For instance, after the formation of a functionalized naphthyridine bearing a C-7 triflate, palladium-catalyzed reactions such as Suzuki, Kumada, and cyanation reactions can be employed to introduce aryl, alkyl, and cyano groups, respectively. acs.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves an oxidative addition of the palladium(0) catalyst to the aryl or heteroaryl halide (or triflate), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. youtube.com

The choice of ligand, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. nih.gov The development of new and more active catalyst systems continues to expand the scope and utility of metal-catalyzed cross-coupling reactions in the synthesis of complex 1,6-naphthyridine derivatives.

Advanced Spectroscopic Analysis and Structural Elucidation of 1,6 Naphthyridine 8 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy stands as a paramount tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides crucial information about the number of different types of protons and their immediate electronic environment. In the case of N-(4-Chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, the aromatic protons of the naphthyridine core and the benzyl (B1604629) substituent, as well as the methylene (B1212753) protons of the benzyl group and the amide proton, all resonate at distinct chemical shifts (δ) in parts per million (ppm).

For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the proton of the hydroxyl group at position 8 is expected to appear as a sharp singlet at a significantly downfield chemical shift, around δ 13.67 ppm, due to strong intramolecular hydrogen bonding with the adjacent carboxamide oxygen. The protons on the naphthyridine ring typically appear in the aromatic region, with a doublet of doublets or multiplet for the proton at position 2 around δ 9.18-9.16 ppm, a broad singlet for the proton at position 5 around δ 8.93 ppm, a doublet for the proton at position 4 around δ 8.61 ppm, and a multiplet for the proton at position 3 around δ 7.86-7.82 ppm. nih.gov The protons of the 4-chlorobenzyl group would present as two doublets in the aromatic region, integrating to two protons each, around δ 7.44-7.39 ppm. nih.gov The methylene protons of the benzyl group would appear as a doublet at approximately δ 4.55 ppm, with the splitting arising from coupling to the amide proton. nih.gov

Table 1: ¹H NMR Chemical Shifts for N-(4-Chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 8-OH | 13.67 | s |

| H-2 | 9.18-9.16 | m |

| H-5 | 8.93 | bs |

| H-4 | 8.61 | d |

| H-3 | 7.86-7.82 | m |

| Benzyl-H | 7.44-7.39 | m |

| Methylene-CH₂ | 4.55 | d |

Data is for N-(4-Chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide in DMSO-d₆. s = singlet, d = doublet, m = multiplet, bs = broad singlet. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

For N-(4-Chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, the carbonyl carbon of the carboxamide group is expected to resonate at a downfield chemical shift, around δ 170.1 ppm. nih.gov The carbon atoms of the naphthyridine ring will appear in the aromatic region, with the carbon bearing the hydroxyl group (C-8) resonating at a significantly downfield shift. Other aromatic carbons of the naphthyridine and the chlorobenzyl rings will appear between δ 125 and 155 ppm. nih.gov The methylene carbon of the benzyl group would be observed further upfield, for instance at δ 42.1 ppm. nih.gov

Table 2: ¹³C NMR Chemical Shifts for N-(4-Chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 170.1 |

| Aromatic C | 154.6, 142.6, 138.4, 136.5, 132.0, 129.9, 128.8, 127.0, 126.0, 125.4 |

| Methylene CH₂ | 42.1 |

Data is for N-(4-Chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide in DMSO-d₆. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For a 1,6-naphthyridine-8-carboxamide analogue, COSY would show correlations between adjacent protons on the naphthyridine ring system and within the benzyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly valuable for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule. For instance, it would show a correlation between the methylene protons of the benzyl group and the carbonyl carbon of the carboxamide, as well as with carbons of the benzyl ring, confirming the link between these structural units.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, as the exact masses of atoms are unique. For N-(4-Chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, the calculated exact mass for the protonated molecule [M+H]⁺ is 314.0696. nih.gov An experimental HRMS measurement that closely matches this value, for example, 314.0695, would unequivocally confirm the molecular formula as C₁₆H₁₂ClN₃O₂. nih.gov

Table 3: HRMS Data for N-(4-Chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 314.0696 | 314.0695 |

Data for C₁₆H₁₂ClN₃O₂. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule.

For a this compound analogue, common fragmentation pathways would involve the cleavage of the amide bond, leading to the formation of ions corresponding to the naphthyridine core and the benzyl moiety. For example, cleavage of the C-N bond of the amide could result in a fragment ion corresponding to the 1,6-naphthyridine-8-carboxylic acid portion and another corresponding to the benzylamine (B48309) fragment. Further fragmentation of the naphthyridine ring itself could also be observed, providing additional structural information.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the key functional groups and probing the conformational landscape of this compound analogues. americanpharmaceuticalreview.com These methods provide a molecular fingerprint by examining the vibrations of covalent bonds. americanpharmaceuticalreview.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. mdpi.com This technique is particularly sensitive to polar bonds, making it ideal for identifying the characteristic functional groups within the this compound scaffold. mdpi.com The key vibrational modes include the stretching of the amide C=O and N-H bonds, as well as the vibrations of the naphthyridine ring system.

The position, intensity, and shape of these absorption bands are highly sensitive to the molecule's chemical environment, including substituent effects and intermolecular interactions such as hydrogen bonding. For instance, the N-H stretching frequency can indicate the extent of hydrogen bonding, which in turn influences the conformation and packing of the molecules in the solid state.

Table 1: Characteristic FTIR Absorption Frequencies for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3400-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| Amide C=O | Stretching (Amide I) | 1680-1630 |

| N-H Bending / C-N Stretching (Amide II) | Bending / Stretching | 1570-1515 |

| Naphthyridine Ring | C=C and C=N Stretching | 1600-1450 |

| C-N | Stretching | 1400-1200 |

| Aromatic C-H | Out-of-Plane Bending | 900-675 |

Note: The exact frequencies can vary depending on the specific substituents and the physical state of the sample.

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complement to FTIR. mdpi.com It relies on the inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to non-polar, symmetric bonds. sapub.org This makes it well-suited for analyzing the skeletal vibrations of the aromatic naphthyridine core. mdpi.com

In the context of this compound analogues, Raman spectroscopy can provide detailed information about the C=C and C=N bonds of the heterocyclic rings. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. mdpi.com For example, a C=O stretching vibration that is strong in the FTIR spectrum may be weak in the Raman spectrum, and vice versa, providing complementary information for structural confirmation.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization

Electronic spectroscopy techniques, including UV-Vis absorption and fluorescence spectroscopy, are essential for elucidating the electronic structure and photophysical properties of this compound analogues. These properties are critical for applications in materials science and as fluorescent probes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π→π* and n→π* transitions. For 1,6-naphthyridine (B1220473) derivatives, the absorption spectra are characterized by intense bands corresponding to π→π* transitions within the aromatic system. The position of the maximum absorption (λ_max) is sensitive to the electronic nature of substituents on the naphthyridine ring. Electron-donating or -withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λ_max, respectively. The solvent environment can also influence the absorption spectrum, a phenomenon known as solvatochromism. nih.gov

Table 2: Representative UV-Vis Absorption Data for Naphthyridine Derivatives in Different Solvents

| Compound/Derivative | Solvent | Absorption λ_max (nm) |

| 1,6-Naphthyridine Derivative | Cyclohexane | 325 |

| 1,6-Naphthyridine Derivative | Acetonitrile | 330 |

| 1,6-Naphthyridine Derivative | Methanol | 335 |

| Imidazonaphthyridine Derivative 1 | Dichloromethane | 340 |

| Imidazonaphthyridine Derivative 2 | Dichloromethane | 352 |

Note: Data is illustrative and based on typical values for related naphthyridine systems. Actual values depend on the specific molecular structure.

Fluorescence Spectroscopy and Quantum Yield Measurements

Many naphthyridine derivatives exhibit fluorescence, emitting light after being excited to a higher electronic state. nih.gov Fluorescence spectroscopy measures the emission spectrum, providing information on the emission maximum (λ_em), fluorescence intensity, and Stokes shift (the difference between λ_max of absorption and emission). These parameters are highly dependent on the molecular structure and the surrounding environment. nih.gov

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. For some 1,6-naphthyridine derivatives, quantum yields in the range of 0.05 to 0.1 have been reported, with fluorescence lifetimes of around 10 nanoseconds. nih.gov Substituents that enhance the rigidity of the molecule or decrease non-radiative decay pathways often lead to higher quantum yields.

Table 3: Illustrative Photophysical Data for Naphthyridine Analogues

| Compound/Derivative | Excitation λ_ex (nm) | Emission λ_em (nm) | Quantum Yield (Φ_F) |

| 1,6-Naphthyridine Derivative A | 330 | 380 | 0.08 |

| 1,6-Naphthyridine Derivative B | 345 | 410 | 0.12 |

| Imidazonaphthyridine Derivative | 350 | 420 | ~0.3 |

Note: Data is illustrative. Actual values are highly dependent on the specific compound and solvent used.

Circular Dichroism (CD) Spectroscopy for Chiral Naphthyridine Carboxamides

When a this compound analogue is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), Circular Dichroism (CD) spectroscopy becomes a powerful analytical tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light.

Chiral molecules will exhibit a unique CD spectrum, characterized by positive or negative peaks (known as Cotton effects) at specific wavelengths. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters in the molecule. Therefore, CD spectroscopy is an invaluable technique for:

Determining the absolute configuration of newly synthesized chiral naphthyridine carboxamides.

Assessing the enantiomeric purity of a sample.

Studying conformational changes in chiral molecules that are induced by solvent, temperature, or binding to other molecules.

The application of CD spectroscopy is essential for the development of enantiomerically pure this compound derivatives, particularly for applications where specific stereochemistry is critical.

X-ray Crystallography for Definitive Solid-State Structural Determination

While a crystal structure for the parent this compound is not readily found in the public domain, the crystallographic analysis of its analogues and related derivatives provides significant insights into the structural characteristics of this class of compounds. The study of these analogues, particularly those with more complex substitutions or fused ring systems, offers a window into the steric and electronic effects that govern their molecular geometry and intermolecular interactions.

Crystal Structure Analysis of 1,6-Naphthyridine-carboxamide Complexes

The complex nature of many biologically relevant molecules, including derivatives of 1,6-naphthyridine, often necessitates their crystallization as part of a larger assembly, such as a protein-ligand complex, to understand their mode of action. For instance, while not a carboxamide, the crystal structure of 1,6-naphthyridin-2(1H)-ones has been determined in complex with biological targets like the Human Angiotensin II Receptor and the Human Glycine Receptor alpha-3. nih.gov These studies are instrumental in drug design, revealing the key interactions between the naphthyridine core and the receptor's active site.

A pertinent example of a structurally characterized, complex 1,6-naphthyridine derivative is 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] nih.govnih.govnaphthyridin-6-amine . nih.gov Although this is an amine derivative rather than a carboxamide, its detailed crystal structure provides valuable information about the planarity and intermolecular forces of a fused 1,6-naphthyridine system.

The crystal structure of this dibenzo[b,h] nih.govnih.govnaphthyridine derivative was determined by single-crystal X-ray diffraction. The analysis revealed a largely planar fused tetracyclic ring system. nih.gov The molecules in the crystal lattice are linked by weak intermolecular C-H···N hydrogen bonds, forming centrosymmetric dimers. Further stabilization of the crystal packing is achieved through weak C-H···π and π–π stacking interactions. nih.gov

Below is a table summarizing the crystallographic data for this analogue:

| Parameter | Value |

| Compound Name | 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] nih.govnih.govnaphthyridin-6-amine |

| Chemical Formula | C₃₁H₂₅N₃ |

| Molecular Weight | 439.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.9390 (4) |

| b (Å) | 10.5595 (4) |

| c (Å) | 19.6084 (7) |

| β (°) | 107.369 (2) |

| Volume (ų) | 2359.31 (15) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Table 1: Crystallographic data for 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] nih.govnih.govnaphthyridin-6-amine. nih.gov

The structural data obtained from such analyses are critical for computational modeling and docking studies of other this compound analogues. By understanding the preferred conformations and intermolecular interactions of these compounds in the solid state, researchers can better predict their binding affinities and design new derivatives with enhanced biological activities. Furthermore, the availability of crystallographic information, such as the CIF (Crystallographic Information File) for compounds like 1,6-naphthyridin-7(6H)-ones, is a valuable resource for the scientific community. rsc.org

Computational Chemistry and Theoretical Investigations of 1,6 Naphthyridine 8 Carboxamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT would be the foundational method to explore the electronic characteristics of 1,6-Naphthyridine-8-carboxamide.

Optimization of Molecular Geometries and Equilibrium Structures

The first step would be to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by optimizing the molecular geometry to find the lowest energy conformation. Bond lengths, bond angles, and dihedral angles of the optimized structure would be determined, providing a precise structural model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, various global reactivity descriptors could be calculated. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The MEP surface is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP surface would highlight the nitrogen atoms and the carbonyl oxygen as potential sites for electrophilic attack and the amide proton and aromatic protons as sites susceptible to nucleophilic interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Absorption Spectra Prediction

TD-DFT calculations would be employed to understand how the molecule interacts with light. This method can predict the electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of electronic transitions from the ground state to various excited states. The results, including the calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, would provide insight into the molecule's color and photophysical properties.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization Interactions

NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis would quantify the stability arising from hyperconjugative interactions and charge transfer within the this compound system, offering a deeper understanding of its electronic delocalization and the nature of its chemical bonds.

In the absence of specific studies on this compound, researchers often draw analogies from closely related, computationally characterized molecules. For instance, studies on other naphthyridine carboxamide derivatives could offer qualitative insights. However, it is crucial to recognize that even small changes in molecular structure, such as the position of the carboxamide group or the presence of other substituents, can significantly alter the electronic and steric properties of the molecule. Therefore, a dedicated computational study remains essential for a precise and reliable understanding of this compound.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a system like this compound, MD simulations provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

The process begins with the generation of a force field, a set of parameters that defines the potential energy of the molecular system. This force field governs the interactions between bonded and non-bonded atoms. The system, comprising the this compound molecule and its surroundings (e.g., a box of water molecules), is then allowed to evolve over a set period, with the equations of motion solved at each small time step (typically femtoseconds).

A primary goal of MD simulations in this context is to explore the conformational landscape. The molecule is not static; the carboxamide side chain can rotate relative to the rigid naphthyridine core. This rotation creates different spatial arrangements, or conformers, each with a specific energy level. MD simulations can map these conformations and the energy barriers between them, revealing the most stable (low-energy) and accessible structures.

One key metric derived from MD simulations is the Root Mean Square Deviation (RMSD). By comparing the atomic coordinates of the molecule at each time step to a reference structure (usually the initial, energy-minimized conformation), the RMSD quantifies how much the structure deviates over time. A stable RMSD value fluctuating around a low average suggests that the molecule maintains a stable conformation. In contrast, large fluctuations or a steady increase in RMSD might indicate significant conformational changes or instability. For instance, studies on other carboxamide derivatives have used MD simulations to confirm the stability of ligand-receptor complexes, showing RMSD values that plateau between 1.0 and 2.0 Å, indicating conformational stability.

Table 1: Illustrative Root Mean Square Deviation (RMSD) Data from a Hypothetical MD Simulation of this compound

| Simulation Time (ns) | RMSD (Å) of Backbone Atoms | RMSD (Å) of Side Chain Atoms |

| 0 | 0.00 | 0.00 |

| 10 | 1.15 | 1.85 |

| 20 | 1.21 | 1.92 |

| 30 | 1.18 | 1.88 |

| 40 | 1.25 | 2.01 |

| 50 | 1.23 | 1.95 |

| 60 | 1.22 | 1.93 |

| 70 | 1.26 | 2.05 |

| 80 | 1.24 | 1.98 |

| 90 | 1.25 | 2.02 |

| 100 | 1.25 | 2.03 |

This table is for illustrative purposes, showing typical data obtained from an MD simulation to assess conformational stability. The values indicate that the core naphthyridine structure (backbone) reaches stability quickly, while the flexible carboxamide group (side chain) exhibits slightly higher, yet stable, fluctuations.

Quantum Chemical Topology Approaches for Intermolecular Interaction Analysis

Quantum Chemical Topology (QCT) provides a framework for analyzing the electron density of a molecule to understand its chemical bonding and non-covalent interactions. nih.gov Two prominent methods within QCT are the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. up.ac.za These approaches are invaluable for characterizing how this compound interacts with other molecules, such as water, or residues in the active site of a protein.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, partitions the total electron density of a system into atomic basins. up.ac.za The analysis focuses on the topological features of this density, particularly the critical points where the gradient of the electron density is zero. A Bond Critical Point (BCP) located between two atoms is indicative of an interaction linking them. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the interaction.

Electron Density (ρ(r)) : A higher value at the BCP suggests a stronger interaction.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) signifies closed-shell interactions (like hydrogen bonds, ionic bonds, and van der Waals forces), where electron density is depleted at the BCP and concentrated within each atomic basin. researchgate.net

For this compound, QTAIM can precisely characterize the intramolecular hydrogen bond between the carboxamide proton and the nitrogen atom at position 7, as well as intermolecular hydrogen bonds it may form as a donor (from the -NH group) or an acceptor (at the carbonyl oxygen or ring nitrogens) in a complex. nih.govresearchgate.net

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a complementary method that is particularly adept at visualizing weak and non-covalent interactions in 3D space. up.ac.za It is based on the relationship between the electron density and the reduced density gradient (RDG). The NCI method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This allows for the identification and visualization of regions corresponding to different interaction types:

Strong Attractive Interactions (e.g., Hydrogen Bonds) : Appear as spikes at negative values of sign(λ₂)ρ, typically colored blue or green.

Weak Interactions (e.g., van der Waals forces) : Appear as spikes near zero, often colored green or light brown.

Repulsive Interactions (e.g., Steric Clashes) : Appear as spikes at positive values of sign(λ₂)ρ, typically colored red.

An NCI analysis of a this compound dimer or a ligand-protein complex would generate a 3D plot showing large, flat surfaces of van der Waals interactions between the aromatic rings (π-π stacking) and smaller, more localized regions indicating specific hydrogen bonds. researchgate.netnih.gov

Table 2: Illustrative QTAIM Parameters for a Hypothetical Intermolecular Hydrogen Bond (N-H···O) involving this compound

| Parameter | Value (atomic units) | Interpretation |

| Electron Density (ρ) | 0.025 | Indicates a significant interaction. |

| Laplacian of Electron Density (∇²ρ) | +0.085 | Positive sign confirms a closed-shell interaction (hydrogen bond). |

| Kinetic Energy Density (G) | 0.021 | Positive value, as expected. |

| Potential Energy Density (V) | -0.019 | Negative value indicates a stabilizing interaction. |

| Total Energy Density (H) | +0.002 | Slightly positive H is typical for weaker hydrogen bonds. |

This table illustrates the type of quantitative data generated by a QTAIM analysis at a bond critical point. The values are characteristic of a moderately strong hydrogen bond.

Medicinal Chemistry Research and in Vitro Biological Target Interactions of 1,6 Naphthyridine 8 Carboxamide Derivatives

1,6-Naphthyridine-Carboxamide as a Privileged Scaffold in Drug Discovery Research

The 1,6-naphthyridine (B1220473) nucleus is recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile framework for designing ligands that can interact with a diverse range of biological targets with high affinity. The 1,6-naphthyridin-2(1H)-one subfamily alone accounts for over 17,000 compounds, highlighting the extensive exploration of this chemical space. nih.gov The structural rigidity and the presence of nitrogen atoms in the bicyclic system allow for specific hydrogen bonding and other non-covalent interactions within the active sites of enzymes and receptors.

The 8-hydroxy-1,6-naphthyridine-7-carboxamide pharmacophore, in particular, has been extensively studied. It serves as a bioisostere for the aryl diketoacid moiety found in other enzyme inhibitors, often conferring improved bioavailability. acs.org This scaffold has been the foundation for the development of potent inhibitors for various enzymes, including HIV-1 integrase and human cytomegalovirus (HCMV) pUL89 endonuclease. acs.orgnih.govpnas.org Furthermore, modifications to the 1,6-naphthyridine-carboxamide core have led to the discovery of compounds with significant cytotoxic activity against cancer cell lines and inhibitory effects on oncogenic kinases. nih.gov The adaptability of this scaffold allows for systematic structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

In Vitro Studies on Enzyme Inhibition and Receptor Modulation

Derivatives of 1,6-naphthyridine-8-carboxamide have been the subject of numerous in vitro studies to evaluate their potential as modulators of various enzymatic and receptor-driven processes. These investigations have unveiled a broad spectrum of biological activities, underscoring the therapeutic potential of this chemical class.

A significant area of research has focused on the development of 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. pnas.orgnih.gov One such derivative, L-870,810, demonstrated potent inhibition of the strand transfer step of HIV-1 integration. pnas.orgnih.gov This compound and its analogs act as metal-chelating inhibitors, a mechanism shared with diketo acid inhibitors. pnas.orgnih.gov However, they exhibit a distinct resistance profile, suggesting a different binding mode within the integrase active site. pnas.orgnih.gov

Research has shown that substitutions at the 5- and 7-positions of the 8-hydroxy-1,6-naphthyridine-7-carboxamide core are critical for anti-HIV-1 activity. acs.org For instance, an amino substitution at the 5-position generally enhances the inhibitory potency against HIV-1 integrase. acs.org

Table 1: In Vitro Anti-HIV-1 Activity of Selected 8-Hydroxy-1,6-naphthyridine-7-carboxamide Derivatives

| Compound | Substitution Pattern | IN Strand Transfer IC50 (nM) | Antiviral EC50 (µM) |

|---|---|---|---|

| L-870,810 | Prototype 8-hydroxy-1,6-naphthyridine-7-carboxamide | Potent | Potent |

| Naphthyridine 7 | Data Not Available | 10 | 0.39 |

| I-4 to I-11 Series | 5-amino substitution | Submicromolar | Data Not Available |

The 8-hydroxy-1,6-naphthyridine-7-carboxamide scaffold has also been investigated for its ability to inhibit the pUL89 endonuclease of human cytomegalovirus (HCMV), an enzyme essential for viral genome packaging and cleavage. nih.govnih.gov This enzyme contains a metal-dependent active site, making it a suitable target for metal-chelating inhibitors like the naphthyridine derivatives. nih.govnih.gov

Studies involving various subtypes, including 5-chloro, 5-aryl, and 5-amino variants, have identified several analogs that inhibit pUL89-C with IC₅₀ values in the single-digit micromolar range. nih.govnih.gov Biophysical assays, such as thermal shift assays, and in silico molecular docking studies have corroborated the binding of these compounds to the pUL89-C active site. nih.govnih.gov

Table 2: Inhibition of HCMV pUL89-C by 8-Hydroxy-1,6-naphthyridine-7-carboxamide Analogs

| Compound Subtype | Key Structural Feature | pUL89-C IC50 (µM) | Antiviral Activity |

|---|---|---|---|

| Subtype 15 | 5-chloro | Single-digit µM | µM range |

| Subtype 16 | 5-aryl | Single-digit µM | µM range |

| Subtype 17 | 5-amino | Single-digit µM | µM range |

The versatility of the 1,6-naphthyridine scaffold extends to the inhibition of protein kinases, which are critical regulators of cell cycle progression and signal transduction. nih.govnih.govacs.org Specifically, 2,8-disubstituted-1,6-naphthyridines have been developed as potent and selective dual inhibitors of cyclin-dependent kinases 8 and 19 (CDK8/19). nih.govnih.govacs.org These kinases are associated with the Mediator complex and have been implicated in the transcriptional regulation of oncogenic pathways. nih.govacs.org

A scaffold-hopping approach from a pyridine-based series led to the identification of 1,6-naphthyridine derivatives with high affinity for CDK8/19. nih.govacs.org Optimization of these compounds involved modifications at various positions of the naphthyridine ring to improve potency and metabolic stability. nih.govnih.govacs.org For instance, the introduction of an amino group at the C5 position was found to mitigate rapid metabolism by aldehyde oxidase. nih.govnih.govacs.org Additionally, 1,6-naphthyridin-2(1H)-one derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. acs.org

Table 3: Activity of Selected 1,6-Naphthyridine Derivatives against Kinase Targets

| Compound Series | Target Kinase(s) | Key Structural Features | Observed Activity |

|---|---|---|---|

| 2,8-disubstituted-1,6-naphthyridines | CDK8/19 | Methylpyrazolylphenyl at C-8, methyl amide at C-2 | Potent CDK8 affinity and inhibition of WNT signaling |

| Compound 51 | CDK8/19 | Amino substituent at C5 | CDK8/19 affinity of 5 nM and 6 nM, respectively |

| 1,6-naphthyridin-2(1H)-one derivatives (e.g., A34) | FGFR4 | Targeting Cys552 of FGFR4 | Improved FGFR4 inhibitory capability and selectivity |

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and the maintenance of genomic stability. rsc.orgnih.gov While specific studies on the direct interaction of this compound with PARP-1 are not extensively detailed in the provided context, the general class of naphthyridine derivatives has been explored for anticancer properties, a therapeutic area where PARP inhibitors are prominent. nih.gov PARP-1 is activated by DNA damage and catalyzes the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins, a process that can be targeted by small molecule inhibitors. rsc.orgnih.gov The cytotoxicity of PARP inhibitors is often linked to their ability to "trap" PARP-1 on DNA, leading to the collapse of replication forks and cell death in cancer cells with deficient DNA repair pathways. nih.gov Given the established role of other naphthyridine isomers as kinase inhibitors and cytotoxic agents, the this compound scaffold represents a potential framework for the design of novel PARP-1 inhibitors.

Structure-Activity Relationship (SAR) Studies on the 1,6-Naphthyridine-Carboxamide Core

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the 1,6-naphthyridine-carboxamide core influence its biological activity. These studies provide crucial insights for the rational design of more potent and selective inhibitors.

For HIV-1 integrase inhibitors based on the 8-hydroxy-1,6-naphthyridine-7-carboxamide scaffold, SAR has revealed that the 8-hydroxy and 7-carboxamide moieties are essential for chelating the metal ions in the enzyme's active site. pnas.org Modifications at the 5-position have been shown to significantly impact potency, with small amino substituents often being beneficial for antiviral activity. acs.org

In the context of HCMV pUL89 endonuclease inhibition, SAR studies on 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives have explored substitutions at the 5-position with chloro, aryl, and amino groups. nih.govnih.gov These studies indicated that such modifications are well-tolerated and can lead to compounds with potent, single-digit micromolar inhibitory activity. nih.govnih.gov

For CDK8/19 inhibitors, SAR on the 2,8-disubstituted-1,6-naphthyridine scaffold demonstrated that a methylpyrazolylphenyl substituent at the C-8 position and a methyl amide at the C-2 position resulted in potent CDK8 affinity. nih.govacs.org Further optimization to address metabolic liabilities led to the discovery that introducing an amino group at the C-5 position could block aldehyde oxidase-mediated metabolism while maintaining potency. nih.govnih.govacs.org

General SAR for cytotoxic naphthyridine derivatives has shown that substitutions at various positions on the naphthyridine ring can dramatically affect activity. For example, in a series of benzo[b] pnas.orgnih.govnaphthyridin-(5H)one carboxamides, a wide range of 2-substituents were tolerated, leading to potent cytotoxicity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on other naphthyridine derivatives have highlighted the importance of the C-1 NH and C-4 carbonyl groups for cytotoxicity, suggesting that these regions are key for interactions with biological targets. nih.govresearchgate.net

Impact of Substituents at N-1, C-2, C-5, C-7, and C-8 on In Vitro Biological Activities

The biological activity of naphthyridine derivatives can be significantly modulated by the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have provided critical insights into how modifications at specific positions influence the therapeutic potential of these compounds.

For the closely related benzo[b] nih.govdocumentsdelivered.comnaphthyridine scaffold, derivatization of the carboxamide at the 4-position (analogous to the 8-position in the parent naphthyridine) with a side chain like N-[2-(dimethylamino)ethyl] was found to be crucial for potent cytotoxicity. nih.gov Research on these analogues demonstrated that a remarkable diversity of substituents could be tolerated at the C-2 position while retaining high potency against murine P388 leukemia and Lewis lung carcinoma cell lines. nih.gov For instance, derivatives with 2-substituents ranging from methyl to 4-fluorophenyl showed IC50 values below 10 nM. nih.gov

In the isomeric 1,8-naphthyridine (B1210474) series, which often provides transferable insights, specific substitutions are known to be essential for cytotoxicity. An aminopyrrolidine group at C-7, a 2'-thiazolyl group at N-1, and a carboxyl group at C-3 are identified as important for eliciting cytotoxic effects. nih.gov Furthermore, for anti-inflammatory activity in 1,8-naphthyridine derivatives, modifications at the C-3 carboxamide with a spacer have been shown to yield good cytotoxicity and anti-inflammatory properties. researchgate.net

While direct SAR data for substituents at N-1, C-5, and C-7 on the this compound core is limited in the provided results, the principles from related scaffolds highlight the importance of systematic modification to optimize biological activity.

Elucidation of Pharmacophoric Requirements for Specific Target Interactions

A pharmacophore model outlines the essential molecular features necessary for a compound to interact with a specific biological target. For naphthyridine derivatives, these requirements vary depending on the intended therapeutic target.

For anticancer activity, particularly the inhibition of topoisomerase, the planar, fused ring system of the naphthyridine core is a critical feature, allowing it to intercalate with DNA. In the case of dibenzo[c,h] nih.govdocumentsdelivered.comnaphthyridine derivatives, which are expanded analogues, molecular docking studies suggest that the planar aromatic system fits into the DNA-topoisomerase I cleavage complex, stabilized by π-π stacking and hydrogen bonds. researchgate.net

In the context of HIV-1 integrase inhibition, a different pharmacophoric pattern emerges for 1,6-naphthyridine derivatives. Key features include a hydroxy group at the 8-position and a carboxamide at the 7-position, which are involved in chelating metal ions within the enzyme's active site. researchgate.netacs.org This highlights how the substitution pattern dictates the specific protein target.

In Vitro Cellular Assays for Biological Response

Assessment of Cytotoxicity against Specific Cancer Cell Lines (e.g., A549, MIAPaCa, K-562)

The cytotoxic potential of naphthyridine derivatives has been evaluated against various human cancer cell lines. While specific data for this compound against A549, MIAPaCa, and K-562 lines is not detailed in the search results, extensive testing on related structures provides valuable insights.

For example, a series of benzo[b] nih.govdocumentsdelivered.comnaphthyridin-(5H)one-4-carboxamides demonstrated potent cytotoxicity against murine P388 leukemia cells, with several compounds achieving IC50 values below 10 nM. nih.gov In another study, various 1,8-naphthyridine-3-carboxamide derivatives were tested against a panel of eight cancer cell lines. documentsdelivered.com Notably, some carboxamide derivatives have shown significant antiproliferative activity against the K-562 (leukemia) cell line, with IC50 values in the sub-micromolar range. nih.gov Other naphthyridine derivatives have been evaluated against HeLa (cervical cancer) and HL-60 (leukemia) cell lines, with some compounds showing greater potency than the reference drug colchicine. nih.gov

Interactive Table: Cytotoxicity of Naphthyridine Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Benzo[b] nih.govdocumentsdelivered.comnaphthyridin-(5H)one-4-carboxamides | P388 Leukemia | <10 nM for several derivatives | nih.gov |

| 1,8-Naphthyridine-3-carboxamide (Compound 12) | HBL-100 (Breast) | 1.37 µM | researchgate.net |

| 1,8-Naphthyridine-3-carboxamide (Compound 17) | KB (Oral) | 3.7 µM | researchgate.net |

| 1,8-Naphthyridine-3-carboxamide (Compound 22) | SW-620 (Colon) | 3.0 µM | researchgate.net |

| N-substituted 1H-indole-2-carboxamides (Compound 12) | K-562 (Leukemia) | 0.33 µM | nih.gov |

| Naphthyridine Derivative (Compound 16) | HL-60 (Leukemia) | 0.1 µM | nih.gov |

Analysis of Anti-inflammatory Efficacies via In Vitro Biochemical Markers

Naphthyridine derivatives have been investigated for their ability to modulate inflammatory pathways. researchgate.netnih.gov Studies on 1,8-naphthyridine-2-carboxamide derivatives, for instance, have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-treated BV2 microglial cells. mdpi.com One derivative, HSR2104, significantly inhibited the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com This activity was linked to the suppression of the TLR4/Myd88/NF-κB signaling pathway. mdpi.com

Similarly, other studies on 1,8-naphthyridine-3-carboxamides have demonstrated their potential to modulate cytokine and chemokine levels secreted by dendritic cells, indicating myeloprotective and anti-inflammatory activities. documentsdelivered.comresearchgate.net Some triazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamide derivatives also exhibited potent anti-inflammatory properties in vivo, which are underpinned by their interactions with inflammatory targets at a biochemical level. nih.govnih.gov

Evaluation of Antioxidant Activities in Cellular Models

The antioxidant potential of naphthyridine derivatives is another area of active research. researchgate.nettandfonline.com A study on domino-synthesized 1,6-naphthyridines evaluated their antioxidant efficacy using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. researchgate.net This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the DPPH radical.

In a separate study on 1,8-naphthyridine derivatives containing thiazolidinone and spiro β-Lactam moieties, all synthesized compounds showed significant antioxidant activity in the DPPH assay. nih.gov Two compounds in particular, 8b and 4c, displayed high activity with IC50 values of 17.68 µg/mL and 18.53 µg/mL, respectively, which were comparable to the standard antioxidant ascorbic acid (IC50 = 15.16 µg/mL). nih.gov These findings suggest that the naphthyridine scaffold can be functionalized to create potent antioxidant agents.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein. This method has been applied to various naphthyridine derivatives to understand their mechanism of action at the molecular level.

For instance, docking studies of 1,8-naphthyridine-3-carbonitrile derivatives with the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis were performed to rationalize their antitubercular activity. rsc.orgrsc.org Similarly, docking of dibenzo[c,h] nih.govdocumentsdelivered.comnaphthyridine derivatives into the active site of Topoisomerase I revealed key interactions, such as π-π stacking with DNA base pairs, that are crucial for their cytotoxic effect. researchgate.net

In another example, isoxazole-carboxamide derivatives were docked into the active sites of COX-1 and COX-2 enzymes to explain their anti-inflammatory activity. nih.gov The results showed that specific substitutions allowed the molecule to fit ideally into the secondary binding pocket of the COX-2 enzyme, explaining its selectivity. nih.gov For 1,8-naphthalimide-arylsulfonyl derivatives, docking into the CAIX protein, a cancer-related target, revealed binding affinities and specific hydrogen bond interactions, supporting their potential as anticancer agents. mdpi.com These computational studies are invaluable for guiding the rational design of new, more potent, and selective this compound derivatives.

Prediction of Binding Modes and Affinities with Target Proteins (e.g., Integrase, pUL89-C, CDK8/19)

Computational modeling, including molecular docking and crystallography, has been instrumental in predicting how this compound derivatives bind to their protein targets. These studies reveal that the binding modes are highly dependent on both the specific derivative and the architecture of the target's active site.

HIV-1 Integrase: The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore is a potent inhibitor of HIV-1 integrase, a key enzyme in the viral replication cycle. pnas.orgnih.gov These compounds, such as L-870,810, are mechanistically identical to diketo acid inhibitors, selectively inhibiting the strand transfer step of integration by chelating divalent metal ions in the enzyme's active site. pnas.orgnih.govnih.gov Despite this similarity, molecular modeling suggests that the naphthyridine and diketo acid pharmacophores may bind in opposite orientations within the active site. pnas.org This difference in binding orientation is supported by discordant resistance profiles, providing a structural basis for developing inhibitors with unique resistance patterns. pnas.orgnih.gov

HCMV pUL89-C Endonuclease: The C-terminus of the human cytomegalovirus (HCMV) protein pUL89 (pUL89-C) contains a metal-dependent endonuclease essential for viral replication. nih.govnih.gov 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives have been identified as inhibitors of this enzyme. nih.govnih.gov Molecular docking studies predict that these compounds bind within the active site, which features a classic DDE catalytic motif (D463, E534, and D651) responsible for chelating two manganese ions. nih.gov The predicted binding modes vary significantly based on substitutions at the C5 position of the naphthyridine ring. For instance, a derivative with a C5-chloro group (15a) adopts a different orientation compared to a derivative with a C5-phenyl group (16a), indicating that substitutions at this position can substantially influence binding. nih.gov

Cyclin-Dependent Kinases 8/19 (CDK8/19): 2,8-disubstituted-1,6-naphthyridines have emerged as potent and selective dual inhibitors of CDK8 and CDK19, which are transcriptional regulators implicated in cancer. nih.govacs.orgnih.gov X-ray crystallography of a representative compound (7) in complex with CDK8/cyclin C confirms that it binds in the ATP-binding pocket. nih.govacs.org The binding is characterized by the naphthyridine N-6 nitrogen forming a crucial hydrogen bond with the hinge region of the kinase. nih.govacs.org This mode of binding provides a clear structural template for understanding the affinity of this class of inhibitors.

Table 1: Predicted Binding Interactions of 1,6-Naphthyridine Derivatives with Target Proteins

| Target Protein | Derivative Class | Predicted Binding Site | Key Predicted Interactions |

|---|---|---|---|

| HIV-1 Integrase | 8-hydroxy-(1,6)-naphthyridine-7-carboxamide | Active Site | Metal ion chelation; potential for opposite orientation compared to diketo acids. pnas.org |

| HCMV pUL89-C | 8-hydroxy-1,6-naphthyridine-7-carboxamide | Active Site (DDE motif) | Metal chelation; H-bonds; potential π-π and π-cation interactions. nih.gov |

| CDK8/19 | 2,8-disubstituted-1,6-naphthyridine | ATP-binding pocket | H-bond with hinge region; π-cation interaction; interaction with Lys52. nih.govacs.org |

Computational Insights into Structure-Based Design Principles

The structural and computational data gathered from studying the interactions of this compound derivatives provide a powerful foundation for rational, structure-based drug design.

For HIV-1 Integrase Inhibitors: The discovery of a distinct binding mode and a unique resistance profile for 8-hydroxy-(1,6)-naphthyridine-7-carboxamides offers a clear design principle: the development of inhibitors that exploit discrete binding sites within the integrase active site can lead to compounds with non-overlapping resistance profiles. pnas.orgnih.gov This allows for the potential to treat patients infected with HIV strains resistant to other classes of integrase inhibitors.

For HCMV pUL89-C Inhibitors: Computational studies have shown that the C5 position of the 8-hydroxy-1,6-naphthyridine-7-carboxamide scaffold is a key vector for modifying binding. nih.gov Different substituents at this position can alter the binding mode and affinity, suggesting that systematic exploration of C5-substitutions is a viable strategy for optimizing potency and tailoring the physicochemical properties of these antiviral agents. nih.gov

For CDK8/19 Inhibitors: The crystal structure of a 2,8-disubstituted-1,6-naphthyridine in CDK8 provides a detailed blueprint for design. nih.govacs.org The established importance of the hinge-binding N-6 nitrogen and the interactions involving the C2 and C8 substituents are core tenets for maintaining potency. acs.org Furthermore, the observation that the N-1 nitrogen of the naphthyridine scaffold does not form a direct interaction with the protein prompted a successful "scaffold-hop" approach, leading to the development of potent 4,6-disubstituted-isoquinoline inhibitors. acs.org This demonstrates how structural insights can inspire the design of entirely new, but related, chemical series with desirable properties. acs.orgnih.gov Introduction of an amino group at the C5 position of the 1,6-naphthyridine scaffold was also a successful tactic to block aldehyde oxidase-mediated metabolism, a common liability in this series. nih.govacs.orgnih.gov

Future Directions and Emerging Research Avenues for 1,6 Naphthyridine 8 Carboxamide

Exploration of Novel Synthetic Routes to Access Diverse 1,6-Naphthyridine-8-carboxamide Analogues

The future of drug discovery and medicinal chemistry hinges on the ability to efficiently create vast and diverse libraries of chemical compounds for biological screening. For the this compound scaffold, future efforts will concentrate on developing innovative synthetic methodologies that allow for rapid and versatile functionalization at every possible position on the bicyclic core.

A significant emerging strategy involves moving beyond traditional multi-step sequences that often limit diversification to specific terminal positions. acs.org Researchers have developed a convenient and rapid method for diversifying the 1,6-naphthyridine (B1220473) scaffold using heteroaryl ditriflate intermediates. acs.org This approach begins with a tandem nitrile hydration/cyclization to form 1,6-naphthyridine-5,7-diones under mild conditions. acs.org These diones are then converted into bench-stable yet highly reactive 1,6-naphthyridine-5,7-ditriflates, which can undergo one-pot difunctionalization reactions. acs.org This method provides an expeditious pathway to a wide range of drug-like products, enabling medicinal chemists to quickly explore the chemical space around the core structure. acs.org By judiciously selecting coupling partners and reaction conditions, this strategy facilitates comprehensive structure-activity relationship (SAR) studies. acs.org

| Synthetic Strategy | Key Intermediates | Advantages | Reference |

| Heteroaryl Ditriflate Chemistry | 1,6-Naphthyridine-5,7-diones, 1,6-Naphthyridine-5,7-ditriflates | Rapid diversification, access to diverse chemical space, suitable for SAR studies, one-pot difunctionalization. | acs.org |

| Traditional Cyclization | Preformed pyridine (B92270) or pyridone rings | Established and well-understood methods. | nih.gov |

The overarching goal is to devise building blocks that enable expeditious diversification at each vector of the 1,6-naphthyridine system in a minimal number of synthetic steps, a critical step in accelerating the discovery of next-generation therapeutics. acs.org

Advanced Computational Design and Virtual Screening for Targeted Biological Activities

Computational tools are becoming indispensable in modern drug discovery, allowing for the rational design and screening of compounds before their synthesis. Future research on this compound will increasingly leverage advanced computational methods to pinpoint promising candidates for specific biological targets.

In silico techniques such as molecular docking are already being used to study how analogues of this scaffold, like 8-hydroxy-1,6-naphthyridine-7-carboxamide, bind to viral enzymes. nih.gov These models help elucidate the specific interactions between the compound and the active site of a target protein, providing a rationale for the observed biological activity. nih.gov

Hybrid virtual screening, which combines both ligand-based and structure-based approaches, offers a powerful strategy to identify novel inhibitors from large compound databases. nih.gov This method has proven effective in discovering new lead candidates for challenging targets. nih.gov For the this compound scaffold, such a hybrid approach could be employed to screen for activity against a wide range of targets, including oncogenic kinases and other proteins implicated in disease. nih.gov By integrating various computational filters, researchers can significantly increase the probability of finding hits with desirable pharmacological profiles. nih.gov

| Computational Method | Application Example | Objective | Reference |

| In Silico Molecular Docking | Studying the binding of 8-hydroxy-1,6-naphthyridine-7-carboxamide analogues to HCMV pUL89-C. | To understand binding modes and guide the design of more potent inhibitors. | nih.gov |

| Hybrid Virtual Screening | Identifying dipyrazole carboxamide derivatives as InhA inhibitors. | To discover novel lead compounds from large databases with improved efficiency. | nih.gov |

| Structure-Based Virtual Screening | Discovering chromene-3-carboxamide derivatives as AKR1B10 inhibitors. | To identify potent inhibitors against specific tumor markers. | monash.edu |

Development of Integrated Experimental and Computational Research Frameworks

The most powerful approach to modern drug discovery lies in the tight integration of computational and experimental methods. Future research on this compound will benefit immensely from frameworks that create a synergistic loop between prediction and validation.